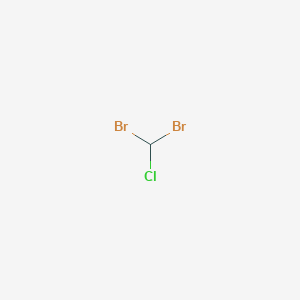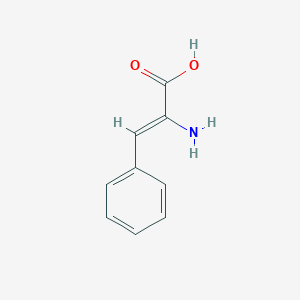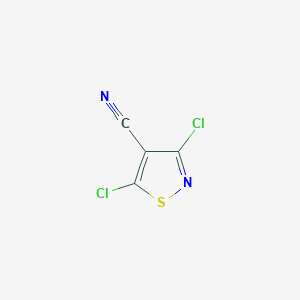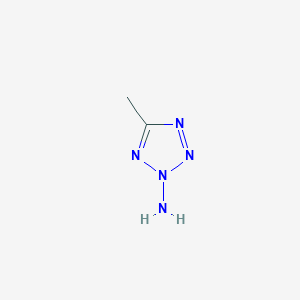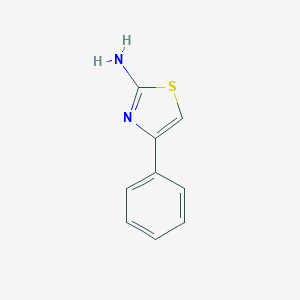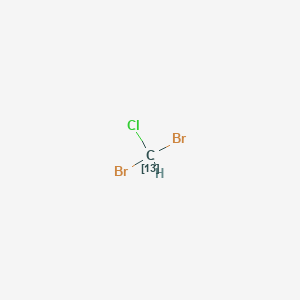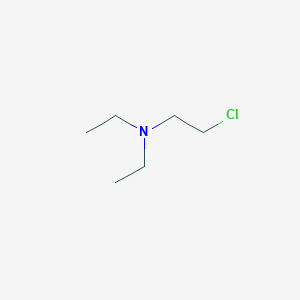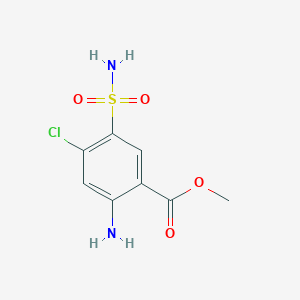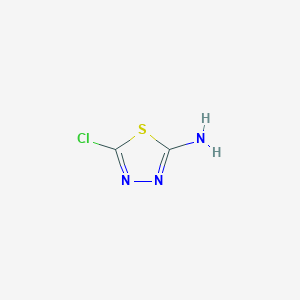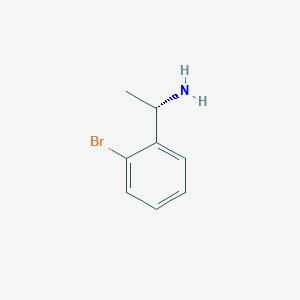
(S)-1-(2-Bromophenyl)ethanamine
Descripción general
Descripción
(S)-1-(2-Bromophenyl)ethanamine is a compound that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into related brominated aromatic compounds and their synthesis, which can be extrapolated to understand the properties and synthesis of (S)-1-(2-Bromophenyl)ethanamine.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide (BEA) was achieved by reacting [2-14C]ethan-1-ol-2-amine hydrochloride with HBr in a specialized chamber at elevated temperatures, resulting in a high yield and purity of the product . This method could potentially be adapted for the synthesis of (S)-1-(2-Bromophenyl)ethanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite intricate due to the presence of heavy atoms like bromine. X-ray crystallography is often used to determine the structure of such compounds, as seen in the analysis of a tungsten complex of an internal Z-diphosphene derived from a bromobenzene precursor . Similarly, the structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane was elucidated using FT-IR, 1H, and 13C NMR spectroscopy, revealing a monoclinic crystalline system . These techniques could be applied to determine the molecular structure of (S)-1-(2-Bromophenyl)ethanamine.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. For example, the one-pot reaction involving benzofurazan oxide and 1,2-bis(4-bromophenyl)ethane-1,2-dione induced by a low-valent titanium reagent led to the synthesis of a cocrystal . This demonstrates the reactivity of brominated compounds under specific conditions, which could be relevant when considering the chemical reactions of (S)-1-(2-Bromophenyl)ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. For instance, the improvement of synthetic technology for 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, involved the use of Br2 as a brominating reagent, achieving a significant yield and purity . The properties such as solubility, melting point, and reactivity of (S)-1-(2-Bromophenyl)ethanamine could be inferred from similar brominated compounds.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
-
Proteomics Research
- “(S)-1-(2-Bromophenyl)ethanamine” can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . The methods of application in this field would typically involve the use of this compound in various biochemical assays and experiments .
-
Chemical Synthesis
-
Material Science
-
Biochemical Research
-
Medicinal Chemistry
Safety And Hazards
“(S)-1-(2-Bromophenyl)ethanamine” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(1S)-1-(2-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368893 | |
| Record name | (S)-1-(2-Bromophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Bromophenyl)ethanamine | |
CAS RN |
140632-12-8 | |
| Record name | (S)-1-(2-Bromophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

